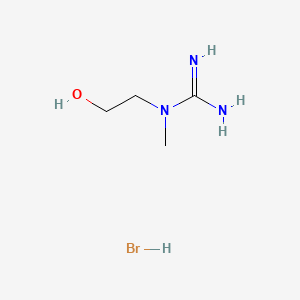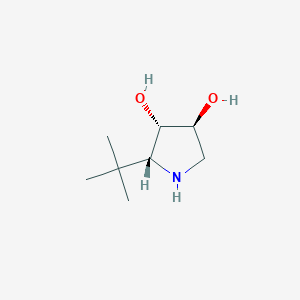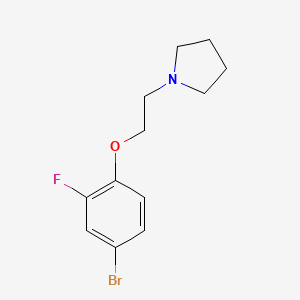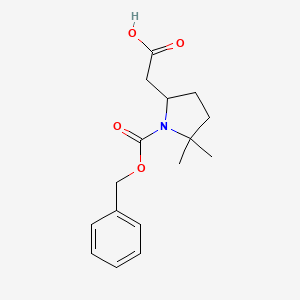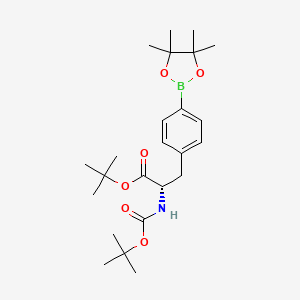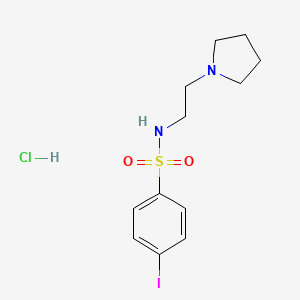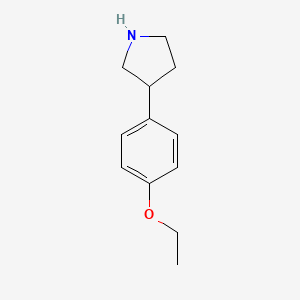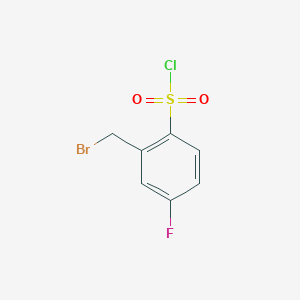
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is an organic compound that features a bromomethyl group, a fluorine atom, and a sulphonyl chloride group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride typically involves the bromination of 4-fluorobenzenesulphonyl chloride. This can be achieved through the reaction of 4-fluorobenzenesulphonyl chloride with bromine in the presence of a suitable catalyst or under UV light. The reaction conditions often require careful control of temperature and the use of solvents like dichloromethane to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
化学反应分析
Types of Reactions
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Reduction: The sulphonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and amines.
Electrophilic aromatic substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Reduction: Products include sulfonamides and thiols.
科学研究应用
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: The compound is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulphonyl chloride group can also participate in reactions, leading to the formation of sulfonamide or thiol derivatives. These reactions often involve the formation of intermediates, such as carbocations or sulfonate esters, which then undergo further transformations.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-4-fluorobenzenesulphonyl chloride
- 2-(Iodomethyl)-4-fluorobenzenesulphonyl chloride
- 2-(Bromomethyl)-4-chlorobenzenesulphonyl chloride
Uniqueness
2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The bromomethyl group is more reactive towards nucleophiles compared to chloromethyl or iodomethyl groups, making it a versatile intermediate in organic synthesis. The fluorine atom also influences the compound’s electronic properties, affecting its reactivity and stability.
属性
分子式 |
C7H5BrClFO2S |
|---|---|
分子量 |
287.53 g/mol |
IUPAC 名称 |
2-(bromomethyl)-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-3-6(10)1-2-7(5)13(9,11)12/h1-3H,4H2 |
InChI 键 |
HMXKAEULKSUCQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)CBr)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


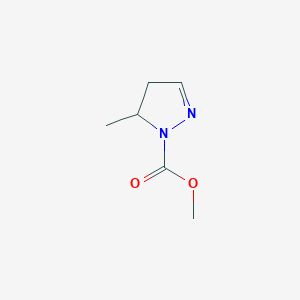
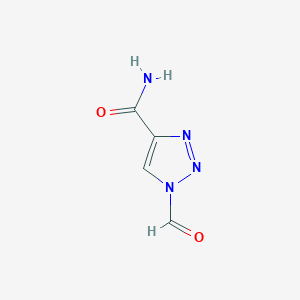
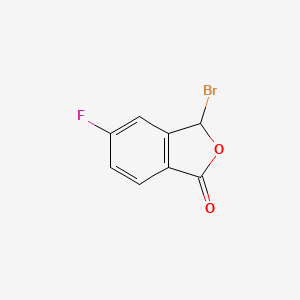

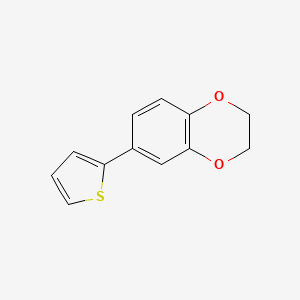
![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
